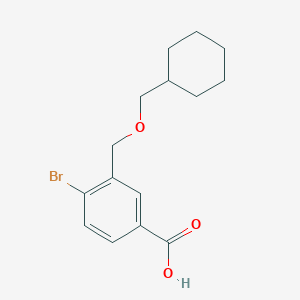
4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid, also known as BCMO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
Halogen Bonding in Bromobenzoic Acids
Research on 4-bromo-3,5-di(methoxy)benzoic acid highlights the significance of methoxy-substituents in strengthening Br⋯Br type II halogen bonds. The crystal structure shows dimeric units linked via Br⋯Br interactions, Br⋯π, and weak H-bonding, indicating potential applications in materials science for the design of molecular crystals with specific properties (Raffo et al., 2016).
Chemical Reactivity and Structure Analysis
A study on 4-bromo-3-(methoxymethoxy) benzoic acid determined its structure and molecular parameters, predicting the compound's reactivity. Solvent influence on reactivity parameters was explored, and vibrational analysis provided insights into the molecule's properties. This research suggests applications in the development of new materials and chemicals with tailored reactivity and properties (Yadav et al., 2022).
Synthesis and Polymer Applications
The synthesis and copolymerization of new cyclic esters, including those derived from cyclohexanone (related to the cyclohexyl group in the target compound), were described. This work points to applications in creating hydrophilic aliphatic polyesters, useful in biomedical and environmental applications (Trollsås et al., 2000).
Crystal Structure Comparisons
Comparative analysis of crystal structures for bromo-hydroxy-benzoic acid derivatives, including those with methoxymethoxy groups, showed the formation of two-dimensional architectures. This indicates potential applications in crystal engineering for designing new materials with specific molecular packing and properties (Suchetan et al., 2016).
Photoluminescence in Lanthanide Complexes
Research on lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives explored the influence of substituents on photophysical properties. This suggests applications in the development of new luminescent materials for sensors, imaging, and light-emitting devices (Sivakumar et al., 2010).
特性
IUPAC Name |
4-bromo-3-(cyclohexylmethoxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c16-14-7-6-12(15(17)18)8-13(14)10-19-9-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGWAPWSKCWYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=C(C=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[(Anilinocarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2868479.png)
![4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine](/img/structure/B2868480.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid](/img/structure/B2868481.png)
![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868482.png)
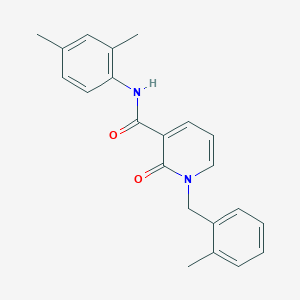
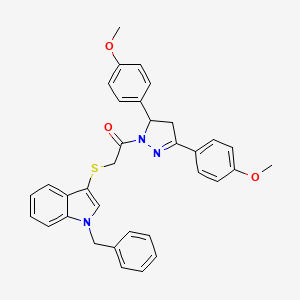
![(1H-benzo[d]imidazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2868488.png)
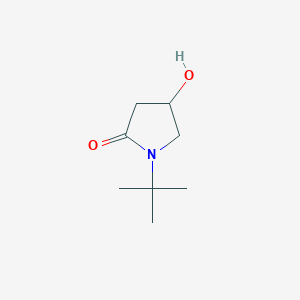
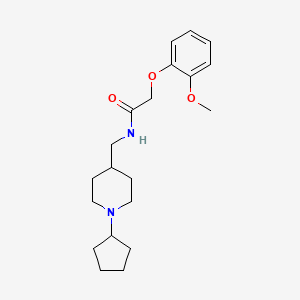
![(Z)-methyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868493.png)
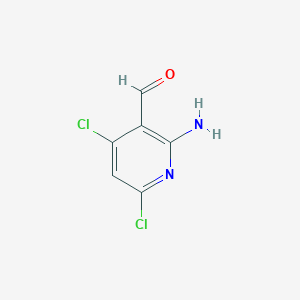

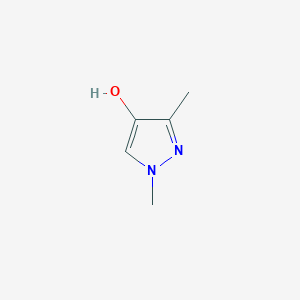
![3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2868502.png)